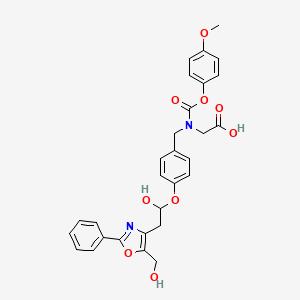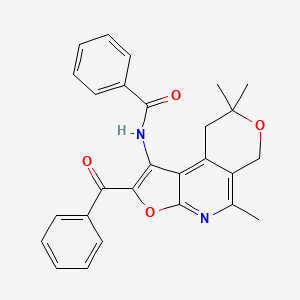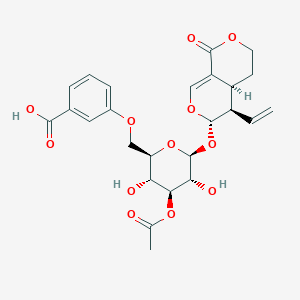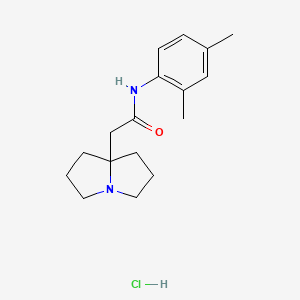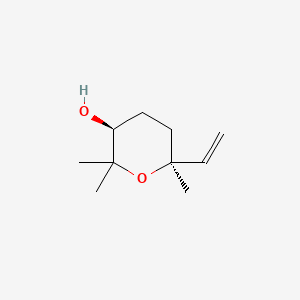
4(1H)-Pyrimidinone, 2,3-dihydro-5-(((2-methoxyphenyl)amino)methyl)-2-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(1H)-Pyrimidinone, 2,3-dihydro-5-(((2-methoxyphenyl)amino)methyl)-2-thioxo- is a heterocyclic compound with a unique structure that includes a pyrimidinone core, a methoxyphenyl group, and a thioxo group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2,3-dihydro-5-(((2-methoxyphenyl)amino)methyl)-2-thioxo- typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of a 2-methoxyphenylamine derivative with a suitable pyrimidinone precursor in the presence of a thioxo group donor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Analyse Des Réactions Chimiques
Types of Reactions
4(1H)-Pyrimidinone, 2,3-dihydro-5-(((2-methoxyphenyl)amino)methyl)-2-thioxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
4(1H)-Pyrimidinone, 2,3-dihydro-5-(((2-methoxyphenyl)amino)methyl)-2-thioxo- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4(1H)-Pyrimidinone, 2,3-dihydro-5-(((2-methoxyphenyl)amino)methyl)-2-thioxo- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
Pinacol boronic esters: Valuable building blocks in organic synthesis.
Uniqueness
4(1H)-Pyrimidinone, 2,3-dihydro-5-(((2-methoxyphenyl)amino)methyl)-2-thioxo- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
89665-66-7 |
|---|---|
Formule moléculaire |
C12H13N3O2S |
Poids moléculaire |
263.32 g/mol |
Nom IUPAC |
5-[(2-methoxyanilino)methyl]-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C12H13N3O2S/c1-17-10-5-3-2-4-9(10)13-6-8-7-14-12(18)15-11(8)16/h2-5,7,13H,6H2,1H3,(H2,14,15,16,18) |
Clé InChI |
LSMQZYATJWOCSZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1NCC2=CNC(=S)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



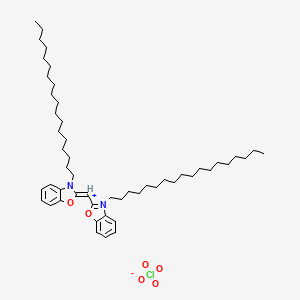
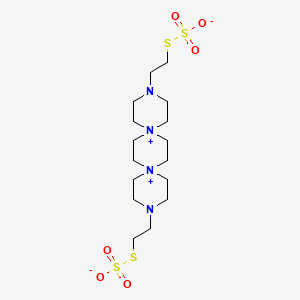


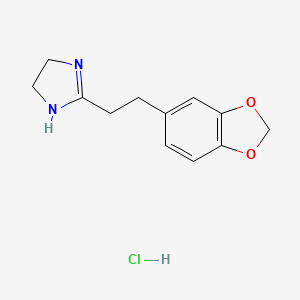
![1-(3-methoxyphenyl)imidazo[1,2-a]quinoxalin-4-amine](/img/structure/B12766266.png)
